![molecular formula C17H16N2O5 B2990543 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide CAS No. 2034621-57-1](/img/structure/B2990543.png)
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide is a complex organic compound with a unique structure that includes cyclopropyl, furan, and oxazole rings
Preparation Methods
The synthesis of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the furan derivatives, followed by the formation of the oxazole ring. The cyclopropyl group is then introduced through a cyclopropanation reaction. The final step involves the coupling of the furan and oxazole derivatives under specific reaction conditions to form the target compound. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones.
Reduction: The oxazole ring can be reduced to form oxazolidines.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Cyclization: The compound can undergo intramolecular cyclization to form more complex ring systems.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like thionyl chloride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan and oxazole rings may interact with the active sites of enzymes, while the cyclopropyl group can enhance binding affinity. The exact pathways involved depend on the specific biological context.
Comparison with Similar Compounds
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide can be compared with other similar compounds, such as:
N-cyclopropyl-5-(furan-2-yl)-1,2-oxazole-3-carboxamide: This compound lacks the additional furan ring and hydroxyl group, making it less complex.
Furan-2-carboxamide derivatives: These compounds have simpler structures and may have different biological activities.
Oxazole derivatives: These compounds share the oxazole ring but differ in other structural features.
The uniqueness of this compound lies in its combination of multiple functional groups, which can lead to diverse chemical reactivity and biological activity.
Properties
IUPAC Name |
5-cyclopropyl-N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c20-16(13-8-14(24-19-13)11-3-4-11)18-10-17(21,12-5-7-22-9-12)15-2-1-6-23-15/h1-2,5-9,11,21H,3-4,10H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDCRQQKXLQBHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NO2)C(=O)NCC(C3=COC=C3)(C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2990460.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-[1-({[(2-chlorophenyl)methyl]carbamoyl}methyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl]hexanamide](/img/structure/B2990461.png)
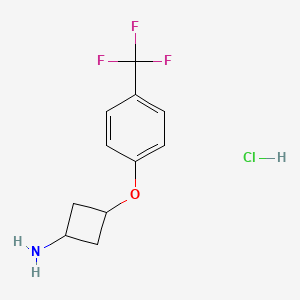
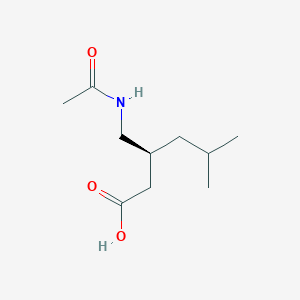
![3-[2-(2-Methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethoxy]benzaldehyde](/img/structure/B2990467.png)
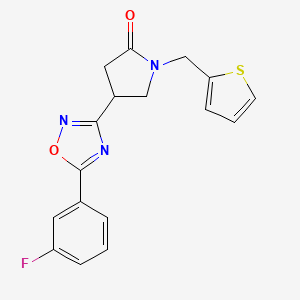
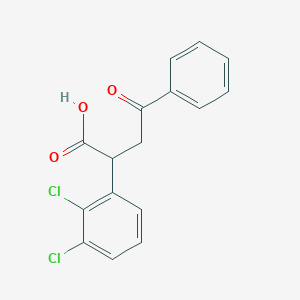
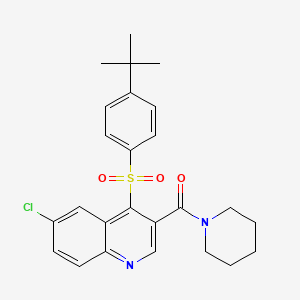
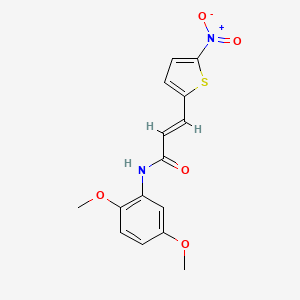
![8-(3,4-dimethoxyphenethyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2990474.png)
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2990475.png)
![1-[4-(Benzenesulfonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2990479.png)

![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-2-carboxamide](/img/structure/B2990483.png)
